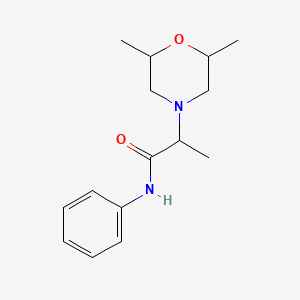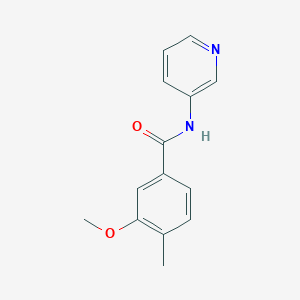![molecular formula C17H12N2O2 B7465630 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione, also known as MIQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIQ belongs to the class of isoquinoline alkaloids and is a derivative of the natural compound berberine.
Wirkmechanismus
The mechanism of action of 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cells. 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways. In addition, 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the activation of the AMPK pathway. 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione in lab experiments is its relatively simple synthesis method compared to other isoquinoline alkaloids. 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione is also a stable compound that can be easily stored and transported. However, one limitation of using 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy of 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione in animal models of these diseases. Another area of interest is the development of 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione-based antimicrobial agents. Studies are needed to determine the spectrum of activity and efficacy of 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione against various bacterial and fungal pathogens. Additionally, further studies are needed to elucidate the mechanism of action of 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione and its potential interactions with other drugs and compounds.
Synthesemethoden
1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione can be synthesized through a multi-step process starting from berberine. The first step involves the reduction of berberine to produce dihydroberberine. Dihydroberberine is then reacted with ethyl chloroformate to produce ethyl dihydroberberine-9-carboxylate. This intermediate compound is then cyclized to produce 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione.
Wissenschaftliche Forschungsanwendungen
1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and microbial infections. 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In addition, 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-10-5-4-8-13-15(10)19-14(18-16(13)20)9-11-6-2-3-7-12(11)17(19)21/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJJCWFZKJPGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC3=CC4=CC=CC=C4C(=O)N32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)


![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)






![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)
